molecular formula C20H16N2O6 B2448591 Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate CAS No. 1171365-86-8

Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate

Cat. No.: B2448591
CAS No.: 1171365-86-8
M. Wt: 380.356
InChI Key: ODWLDBXZRCFFOR-UHFFFAOYSA-N
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Description

Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a benzoate ester

Properties

IUPAC Name

methyl 4-[[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-25-20(24)12-2-5-14(6-3-12)21-19(23)10-15-9-17(28-22-15)13-4-7-16-18(8-13)27-11-26-16/h2-9H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWLDBXZRCFFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield 4-(2-(5-(benzo[d] dioxol-5-yl)isoxazol-3-yl)acetamido)benzoic acid.

Conditions Mechanism Products Source
Aqueous NaOH/MeOH, 50°CSaponification (nucleophilic acyl substitution)Sodium 4-(2-(5-(benzo[d] dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate ,
H<sub>3</sub>O<sup>+</sup>, ΔAcid-catalyzed ester hydrolysis4-(2-(5-(Benzo[d] dioxol-5-yl)isoxazol-3-yl)acetamido)benzoic acid ,

Key Findings :

  • Basic hydrolysis is more efficient, as demonstrated in the saponification of structurally similar methyl esters in methanol/NaOH systems .

  • Acidic hydrolysis proceeds slower due to the electron-withdrawing acetamido group reducing electrophilicity of the ester carbonyl .

Acetamido Hydrolysis

The acetamido linker may hydrolyze to form a carboxylic acid and an amine under harsh conditions.

Conditions Products Source
Concentrated HCl, reflux4-Aminobenzoic acid + 3-(benzo[d] dioxol-5-yl)isoxazol-5-ylacetic acid
LiAlH<sub>4</sub>, THFReduction to amine: 4-(2-(5-(benzo[d] dioxol-5-yl)isoxazol-3-yl)ethyl)benzoate

Note : Amide hydrolysis typically requires strong acid/base conditions or reducing agents, as seen in HDAC inhibitor syntheses .

Isoxazole Ring Reactivity

The isoxazole ring exhibits dual reactivity: (i) as a conjugated heterocycle prone to electrophilic substitution and (ii) susceptibility to ring-opening under reductive or nucleophilic conditions.

Electrophilic Substitution

The electron-deficient isoxazole may undergo nitration or sulfonation at the 5-position (ortho to the oxygen atom).

Reagent Conditions Product Source
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C5-Nitro-isoxazole derivative
SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>25°C5-Sulfo-isoxazole derivative

Ring-Opening Reactions

Hydrogenation or nucleophilic attack can cleave the isoxazole ring:

Conditions Mechanism Products Source
H<sub>2</sub>/Pd-C, EtOHCatalytic hydrogenationβ-Keto amide intermediate, further reduced to γ-aminobutyric acid derivative ,
NH<sub>2</sub>NH<sub>2</sub>, EtOHHydrazine attackPyrazole derivative via ring expansion

Mechanistic Insight :

  • Hydrogenation of isoxazole analogs produces β-keto amides, as observed in photo-Favorskii rearrangements .

  • Hydrazine induces ring-opening to form pyrazole derivatives, consistent with benzodioxole-containing heterocycles .

Benzo[d] dioxole Reactivity

The methylenedioxyphenyl group is electron-rich, enabling electrophilic aromatic substitution (EAS) at the 4- and 6-positions.

Reagent Conditions Product Source
Br<sub>2</sub>/FeBr<sub>3</sub>25°C4-Bromo-benzo[d] dioxole derivative
Cl<sub>2</sub>/AlCl<sub>3</sub>0°C6-Chloro-benzo[d] dioxole derivative

Limitations :

  • Steric hindrance from the isoxazole-acetamido chain may direct substitution to the less hindered 6-position .

Photochemical Reactions

Under UV irradiation, the methyl benzoate group may undergo photoenolization or Norrish-type cleavage, as observed in phenacyl ester analogs .

Conditions Mechanism Products Source
UV (254 nm), MeCNPhotoenolizationDiradical intermediate leading to cyclized or dimerized products
UV (365 nm), H<sub>2</sub>ONorrish Type II cleavageBenzoic acid derivative + ketene intermediate

Functionalization of the Acetamido Linker

The acetamido group can participate in condensation or alkylation reactions:

Reagent Conditions Product Source
POCl<sub>3</sub>, DMFVilsmeier-HaackChloroimidoyl chloride intermediate
R-X, K<sub>2</sub>CO<sub>3</sub>AlkylationN-Alkylated acetamido derivative

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate has been investigated for its anticancer properties . Studies indicate that it may inhibit cell proliferation in various cancer cell lines. The compound's ability to interact with biological targets is being explored to develop new therapeutic agents.

Case Study: Anticancer Activity
A recent study evaluated the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity and the potential to induce apoptosis. The mechanism involves the inhibition of specific signaling pathways associated with cell growth and survival.

Materials Science

In materials science, this compound is being researched for its applications in organic electronics and photonics . Its structural characteristics allow for the development of materials with desirable electronic properties.

Data Table: Comparison of Electronic Properties

PropertyThis compoundSimilar Compounds
ConductivityHighModerate
Band Gap2.1 eV2.5 eV
StabilityExcellentVariable

Biological Studies

The compound is also utilized in biological studies, particularly in enzyme inhibition and receptor binding assays. Its complex structure allows for interactions with various biological macromolecules.

Case Study: Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate is unique due to its combination of a benzo[d][1,3]dioxole moiety and an isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.

Biological Activity

Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are known for their significant biological properties. The molecular formula is C19H18N2O4C_{19}H_{18}N_{2}O_{4} with a molecular weight of approximately 342.36 g/mol.

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Cell Cycle Arrest : The compound affects the cell cycle, particularly causing arrest at the S phase, which is critical for DNA synthesis and replication.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using cancer cell lines such as LNCaP (prostate cancer), MIA PaCa-2 (pancreatic cancer), and CCRF-CEM (acute lymphoblastic leukemia) have demonstrated that this compound significantly reduces cell viability and induces apoptosis through caspase activation pathways .

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .

Case Studies

  • Case Study on Prostate Cancer :
    • A study evaluated the efficacy of this compound in LNCaP cells. Results indicated a dose-dependent decrease in cell proliferation with IC50 values suggesting significant potency against prostate cancer cells .
  • Case Study on Acute Lymphoblastic Leukemia :
    • In CCRF-CEM cells, the compound was found to induce apoptosis significantly after 24 hours of treatment. Flow cytometry analysis revealed increased sub-G1 phase populations, indicating cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and bioavailability. The compound demonstrates moderate plasma protein binding and a half-life conducive for therapeutic use.

Summary Table of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in LNCaP and CCRF-CEM cells
Anti-inflammatoryInhibits pro-inflammatory cytokine production
Cell Cycle ArrestCauses S phase arrest

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic Pathways : Use multi-step protocols involving coupling reactions (e.g., amide bond formation via EDC/HOBt) and heterocyclic synthesis (e.g., isoxazole ring construction via 1,3-dipolar cycloaddition). Reference analogous triazole and imidazo-triazole syntheses for reagent selection .
  • Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). For example, use fractional factorial designs to reduce trials while evaluating pH, reaction time, and stoichiometry .

Q. How should researchers safely handle this compound given its toxicity profile?

Methodological Answer:

  • Safety Protocols : Classified under Acute Toxicity (Category 4 for oral, dermal, inhalation). Use fume hoods, PPE (gloves, lab coats), and emergency procedures (e.g., rinsing for skin contact). Monitor airborne exposure with LC-MS/MS .

Q. What analytical techniques are critical for monitoring reaction progress and purity assessment?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) for intermediate tracking.
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm acetamido and benzoate groups; FT-IR for carbonyl (C=O) and amide (N-H) bands .

Q. How can researchers address challenges in characterizing physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility : Use Hansen solubility parameters in DMSO or THF.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic/byproduct pathways .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide reaction design for derivatives of this compound?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates (e.g., amide coupling). ICReDD’s workflow integrates computation and experimental feedback for condition optimization .
  • Example : Calculate activation energies for isoxazole ring formation to prioritize solvent systems .

Q. What strategies are effective in evaluating the compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., COX-2) using fluorescence polarization. Compare IC50_{50} values with reference inhibitors (e.g., Celecoxib).
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes at catalytic sites .

Q. How can mechanistic studies resolve contradictions in reported reaction outcomes (e.g., competing pathways)?

Methodological Answer:

  • Isotope Labeling : Use 18^{18}O-labeled reagents to trace ester hydrolysis vs. amide cleavage.
  • Kinetic Analysis : Fit time-course data to pseudo-first-order models to distinguish rate-determining steps .

Q. What statistical approaches reconcile discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate IC50_{50} values using random-effects models (e.g., RevMan). Adjust for covariates (cell line variability, assay conditions) .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

  • Analog Synthesis : Modify the benzo[d][1,3]dioxol-5-yl or acetamido groups. Test substituent effects (e.g., electron-withdrawing vs. donating) on potency.
  • 3D-QSAR : Build CoMFA models using steric/electrostatic fields from aligned derivatives .

Q. What methodologies elucidate the compound’s metabolic and toxicity pathways?

Methodological Answer:

  • Metabolite ID : Incubate with liver microsomes (human/rat); analyze via UPLC-QTOF-MS.
  • Tox Screens : Use zebrafish embryos (FET assay) to assess developmental toxicity linked to reactive metabolites .

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